(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
The compound “(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule characterized by multiple hydroxyl groups and a unique hexahydropyrano[3,2-d][1,3]dioxine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include simple sugars or sugar derivatives, which undergo a series of protection, oxidation, reduction, and glycosylation reactions to form the desired product. Key steps may include:
Protection of hydroxyl groups: Using reagents like acetic anhydride or benzyl chloride.
Oxidation: Employing oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Utilizing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Glycosylation: Using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, chromium trioxide (CrO3).
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can be harnessed to develop new materials and products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the hexahydropyrano[3,2-d][1,3]dioxine ring structure play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol analogs: Compounds with similar structures but different substituents.
Glycosylated derivatives: Compounds with additional glycosyl groups attached to the core structure.
Hexahydropyrano[3,2-d][1,3]dioxine derivatives: Compounds with variations in the hexahydropyrano[3,2-d][1,3]dioxine ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the hexahydropyrano[3,2-d][1,3]dioxine ring, which confer distinct chemical and biological properties. These features make it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C15H26O12 |
---|---|
Molecular Weight |
398.36 g/mol |
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1 |
InChI Key |
GPHQAYOJGDRUCF-QIVZKGMASA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
Origin of Product |
United States |
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